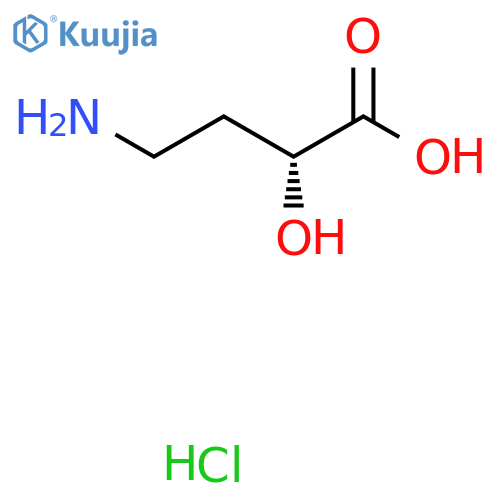Cas no 117173-81-6 ((2R)-4-amino-2-hydroxybutanoic acid hydrochloride)

(2R)-4-amino-2-hydroxybutanoic acid hydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-4-Amino-2-hydroxybutanoic acid hydrochloride
- (2R)-4-amino-2-hydroxybutanoic acid,hydrochloride
- (S)-4-Amino-2-hydroxy-buttersaeure, Hydrochlorid
- (S)-4-amino-2-hydroxy-butyric acid , hydrochloride
- AK131268
- KB-03303
- RL00642
- (2R)-4-amino-2-hydroxybutanoic acid hydrochloride
- 117173-81-6
- (R)-4-amino-2-hydroxybutanoicacidhydrochloride
- DTXSID30744440
- (R)-4-AMINO-2-HYDROXYBUTANOIC ACID HCL
- J-502228
- CS-0214761
- (2R)-4-Amino-2-hydroxybutanoic acid--hydrogen chloride (1/1)
- AT18032
- Butanoic acid, 4-amino-2-hydroxy-, hydrochloride, (R)-
- Butanoic acid, 4-amino-2-hydroxy-, hydrochloride, (R)- (9CI)
- Z3235039761
- EN300-19117137
- (2R)-4-amino-2-hydroxybutanoic acid;hydrochloride
- DB-300032
-
- Inchi: 1S/C4H9NO3.ClH/c5-2-1-3(6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1
- InChI-Schlüssel: HZYDSOQKJCJGSY-AENDTGMFSA-N
- Lächelt: Cl.O[C@@H](C(=O)O)CCN
Berechnete Eigenschaften
- Genaue Masse: 155.0349209g/mol
- Monoisotopenmasse: 155.0349209g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 3
- Komplexität: 83.4
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 83.6Ų
(2R)-4-amino-2-hydroxybutanoic acid hydrochloride Preismehr >>
| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM194356-1g |
(R)-4-amino-2-hydroxybutanoic acid hydrochloride |
117173-81-6 | 95% | 1g |
$482 | 2021-06-09 | |
| Enamine | EN300-19117137-0.05g |
(2R)-4-amino-2-hydroxybutanoic acid hydrochloride |
117173-81-6 | 95% | 0.05g |
$186.0 | 2023-09-17 | |
| Enamine | EN300-19117137-1.0g |
(2R)-4-amino-2-hydroxybutanoic acid hydrochloride |
117173-81-6 | 95% | 1g |
$800.0 | 2023-06-02 | |
| Enamine | EN300-19117137-2.5g |
(2R)-4-amino-2-hydroxybutanoic acid hydrochloride |
117173-81-6 | 95% | 2.5g |
$1568.0 | 2023-09-17 | |
| Enamine | EN300-19117137-1g |
(2R)-4-amino-2-hydroxybutanoic acid hydrochloride |
117173-81-6 | 95% | 1g |
$800.0 | 2023-09-17 | |
| Aaron | AR000EK1-2.5g |
Butanoic acid, 4-amino-2-hydroxy-, hydrochloride, (R)- (9CI) |
117173-81-6 | 95% | 2.5g |
$2181.00 | 2023-12-16 | |
| 1PlusChem | 1P000EBP-250mg |
Butanoic acid, 4-amino-2-hydroxy-, hydrochloride, (R)- (9CI) |
117173-81-6 | 95% | 250mg |
$552.00 | 2023-12-26 | |
| Enamine | EN300-19117137-5g |
(2R)-4-amino-2-hydroxybutanoic acid hydrochloride |
117173-81-6 | 95% | 5g |
$2318.0 | 2023-09-17 | |
| 1PlusChem | 1P000EBP-500mg |
Butanoic acid, 4-amino-2-hydroxy-, hydrochloride, (R)- (9CI) |
117173-81-6 | 95% | 500mg |
$834.00 | 2023-12-26 | |
| 1PlusChem | 1P000EBP-10g |
Butanoic acid, 4-amino-2-hydroxy-, hydrochloride, (R)- (9CI) |
117173-81-6 | 95% | 10g |
$4312.00 | 2023-12-26 |
(2R)-4-amino-2-hydroxybutanoic acid hydrochloride Verwandte Literatur
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Weitere Informationen zu (2R)-4-amino-2-hydroxybutanoic acid hydrochloride
(2R)-4-Amino-2-Hydroxybutansäure-Hydrochlorid
Das Compound mit der CAS-No 117173-81-6, bekannt als (2R)-4-Amino-2-Hydroxybutansäure-Hydrochlorid, ist ein bedeutendes Molekül in der Pharmazie und Biologie. Es handelt sich um eine enantiomere Form der 4-Amino-2-Hydroxybutansäure, die eine wichtige Rolle in der Synthese von Aminosäuren und verwandten Verbindungen spielt. Die (R)-Konfiguration des Zentrums am zweiten C-Atom macht dieses Compound zu einem enantioselektiven Baustein in der organischen Synthese.
Die Eigenschaften von (2R)-4-Amino-2-Hydroxybutansäure-Hydrochlorid sind vielfältig und haben Anwendungen in der Pharmazie, Biotechnologie und Materialwissenschaft. Die Verbindung ist bekannt für ihre biologische Aktivität und wird oft in der Entwicklung von Medikamenten verwendet, insbesondere bei der Synthese von Enzyminhibitoren oder Rezeptormodulatoren. Die Fähigkeit, enantioselektive Reaktionen zu katalysieren, macht sie zu einem wertvollen Werkzeug in der Asymmetrischen Synthese.
In jüngster Zeit hat die Wissenschaft verstärkt Interesse an der Rolle von Aminosäuren und ihren Derivaten in der Gesundheitswissenschaft gezeigt. Besonders die Untersuchung ihrer Eigenschaften in Bezug auf neurodegenerative Erkrankungen, wie Alzheimer oder Parkinson, hat zu einer Zunahme an Forschungsarbeiten geführt. Die (R)-Konfiguration des Compounds wird oft bevorzugt, da sie eine bessere Bioverfügbarkeit und Selektivität bietet.
Die Synthese von (2R)-4-Amino-2-Hydroxybutansäure-Hydrochlorid erfolgt meist durch asymmetrische Hydrolyse oder Reduktion von passenden Vorstufen. Diese Methoden sind effizient und ermöglichen eine hohe Ausbeute enantiopurer Verbindungen. Die Verwendung von Chiral-Katalysatoren hat zudem dazu beigetragen, die Kosten und die Umweltbelastung bei der Herstellung solcher Verbindungen zu reduzieren.
Ein weiterer Bereich, in dem sich das Compound bewährt hat, ist die Entwicklung von Biosensoren und Diagnosesystemen. Dank ihrer chemischen Eigenschaften kann sie verwendet werden, um spezifische Biomarker zu detektieren oder biologische Prozesse zu monitorieren. Dies hat Anwendungen in der präventiven Medizin und im Personalisierten Gesundheitsmanagement.
Es ist wichtig zu beachten, dass die Qualität und Reinheit des Compounds entscheidend sind für seine Wirksamkeit in pharmazeutischen Anwendungen. Hersteller müssen strengste Standards einhalten, um kontaminierte Stoffe zu vermeiden und die Sicherheit von Patienten zu gewährleisten.
Insgesamt ist (2R)-4-Amino-2-Hydroxybutansäure-Hydrochlorid ein Schlüsselcompound in der modernen Pharmazie und Biologie. Seine enantioselektiven Eigenschaften, vielseitigen Anwendungen und wachsende Bedeutung in Forschung und Entwicklung machen es zu einem unverzichtbaren Baustein für zukünftige medizinische Fortschritte.
117173-81-6 ((2R)-4-amino-2-hydroxybutanoic acid hydrochloride) Verwandte Produkte
- 13477-53-7(2-Hydroxy-4-amino Butanoic Acid)
- 39650-64-1(4-(1H-benzimidazol-2-yl)butan-1-amine)
- 1638737-66-2([(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate)
- 1805088-54-3(4-(Aminomethyl)-2-(difluoromethyl)-5-hydroxypyridine-3-acetonitrile)
- 1270469-39-0(2-amino-2-(2-chloro-3-fluorophenyl)propan-1-ol)
- 13160-59-3(4-Amino-N-(pyridin-3-yl)benzamide)
- 1227590-02-4(5-(3-Fluorophenyl)-2-methoxypyridine-4-acetonitrile)
- 2228446-06-6(3-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2,2-dimethylpropan-1-ol)
- 122657-56-1(Ethanone, 1-(2,5-dimethylphenyl)-2-(methylthio)-)
- 1021020-81-4(N-(5-chloro-2-methoxyphenyl)-2-(thiophene-2-sulfonyl)acetamide)


